molecular formula C22H23N3O4S B4850976 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B4850976
M. Wt: 425.5 g/mol
InChI Key: HILDYDZVQRXXOI-UHFFFAOYSA-N
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Description

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfamoyl group, a methylphenoxy group, and a pyridinylmethyl group, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17-13-20(30(27,28)25-15-18-5-3-2-4-6-18)7-8-21(17)29-16-22(26)24-14-19-9-11-23-12-10-19/h2-13,25H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDYDZVQRXXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylsulfamoyl derivative, followed by the introduction of the methylphenoxy group through a nucleophilic substitution reaction. The final step involves the coupling of the pyridinylmethyl group using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfamoyl or pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
  • 2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Uniqueness

2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Reactant of Route 2
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2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

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